molecular formula C12H8F3N5OS2 B2646365 2-[3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]-N-(1,3-thiazol-2-yl)-1,3-thiazole-4-carboxamide CAS No. 955976-61-1

2-[3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]-N-(1,3-thiazol-2-yl)-1,3-thiazole-4-carboxamide

Cat. No.: B2646365
CAS No.: 955976-61-1
M. Wt: 359.35
InChI Key: MLOCNRMJBDOPFQ-UHFFFAOYSA-N
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Description

2-[3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]-N-(1,3-thiazol-2-yl)-1,3-thiazole-4-carboxamide is a heterocyclic compound featuring a blend of pyrazole and thiazole rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]-N-(1,3-thiazol-2-yl)-1,3-thiazole-4-carboxamide typically involves multi-step organic reactions. Commonly, it starts with the formation of the pyrazole and thiazole rings, followed by their coupling and final amide formation. Typical reagents include trifluoromethylpyrazole, thiazole derivatives, and carboxamide. Reactions often require anhydrous conditions and the presence of catalysts such as palladium or copper complexes.

Industrial Production Methods

Industrial-scale production necessitates optimizing the synthetic route for efficiency, yield, and cost-effectiveness. Large-scale synthesis may employ automated reactors and continuous flow systems to enhance the scalability of the process. Catalysts and solvents are chosen to ensure a sustainable and environmentally friendly process, adhering to green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound can undergo oxidation, especially at the thiazole moiety, using reagents like potassium permanganate.

  • Reduction: : Reduction reactions can target the pyrazole ring or thiazole ring, often using lithium aluminum hydride or sodium borohydride.

  • Substitution: : Nucleophilic substitution reactions can modify the trifluoromethyl group, utilizing reagents like sodium azide.

Common Reagents and Conditions

Oxidizing agents: Potassium permanganate, dichloromethane Reducing agents: Sodium borohydride, lithium aluminum hydride Substitution reagents: Sodium azide, alkyl halides

Major Products

From oxidation, carboxylated derivatives form. Reduction may yield hydroxyl or amine derivatives. Substitution reactions typically yield azido or alkylated products.

Scientific Research Applications

Chemistry

The compound is instrumental in synthesizing complex heterocycles and as a building block for other biologically active molecules.

Biology

It has shown promise in inhibiting specific enzymes and receptors, contributing to research in enzymology and receptor biology.

Medicine

Studies indicate potential use as an anti-inflammatory, anti-cancer, and antiviral agent due to its ability to modulate biological pathways.

Industry

The compound's stability and reactivity make it useful in developing novel materials and as a precursor for polymers.

Mechanism of Action

The mechanism of action involves binding to specific molecular targets, such as enzymes or receptors, altering their activity. The trifluoromethyl group plays a crucial role in enhancing binding affinity and metabolic stability, while the pyrazole and thiazole rings interact with the active site, blocking or modulating the target's function.

Comparison with Similar Compounds

2-[3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]-N-(1,3-thiazol-2-yl)-1,3-thiazole-4-carboxamide stands out due to its unique combination of functional groups. Similar compounds include:

  • 2-(3-methyl-1H-pyrazol-1-yl)-N-thiazol-2-yl-thiazole-4-carboxamide: : Lacks the trifluoromethyl group, resulting in different binding properties and reactivity.

  • 3-(trifluoromethyl)-5-methyl-N-thiazol-2-yl-thiazole-4-carboxamide: : Omits the pyrazole ring, leading to distinct biological activities.

The presence of the trifluoromethyl group in this compound significantly enhances its lipophilicity and metabolic resistance, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

2-[3-methyl-5-(trifluoromethyl)pyrazol-1-yl]-N-(1,3-thiazol-2-yl)-1,3-thiazole-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8F3N5OS2/c1-6-4-8(12(13,14)15)20(19-6)11-17-7(5-23-11)9(21)18-10-16-2-3-22-10/h2-5H,1H3,(H,16,18,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLOCNRMJBDOPFQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1)C(F)(F)F)C2=NC(=CS2)C(=O)NC3=NC=CS3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8F3N5OS2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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